4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride
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Overview
Description
4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride is a chemical compound with the molecular formula C10H10FN2·HCl. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 4-position and a pyrrole ring at the 3-position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group, forming 4-fluoro-3-aminophenylamine.
Pyrrole Formation: The amine group reacts with pyrrole under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrole ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the pyrrole ring, making it less versatile in certain applications.
3-Pyrrol-1-ylaniline: Lacks the fluorine atom, which affects its reactivity and binding properties.
4-Chloro-3-pyrrol-1-ylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
4-Fluoro-3-pyrrol-1-ylaniline;hydrochloride is unique due to the presence of both the fluorine atom and the pyrrole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-pyrrol-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2.ClH/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13;/h1-7H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNYSOMLBIOEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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